molecular formula C9H9BrN2 B1527717 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine CAS No. 1173656-67-1

7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Cat. No. B1527717
M. Wt: 225.08 g/mol
InChI Key: NGAOEMUZGCDAHO-UHFFFAOYSA-N
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Patent
US08394820B2

Procedure details

3 mL (19.86 mmol) of 3-bromobutan-2-one are added to a mixture, stirred at 20° C., of 1.5 g (8.67 mmol) of 2-amino-4-bromopyridine and 1.45 g (17.34 mmol) of sodium hydrogen carbonate in 50 mL of ethanol. The mixture is stirred at reflux for 12 hours and then concentrated under reduced pressure. The mixture obtained is taken up in 20 mL of water. The pH of the solution is basified by successive addition of potassium carbonate. A precipitate is collected by filtration, and is washed with water and then dried under reduced pressure. 0.79 g of the expected product is thus isolated, and is used without further purification in the rest of the synthesis.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:6])[C:3](=O)[CH3:4].[NH2:7][C:8]1[CH:13]=[C:12]([Br:14])[CH:11]=[CH:10][N:9]=1.C(=O)([O-])O.[Na+].C(=O)([O-])[O-].[K+].[K+]>C(O)C.O>[Br:14][C:12]1[CH:11]=[CH:10][N:9]2[C:2]([CH3:6])=[C:3]([CH3:4])[N:7]=[C:8]2[CH:13]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
BrC(C(C)=O)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=NC=CC(=C1)Br
Name
Quantity
1.45 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The mixture obtained
FILTRATION
Type
FILTRATION
Details
A precipitate is collected by filtration
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)C(=C(N2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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